![molecular formula C10H9Br3O B13871987 1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)
1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone is an organic compound with the molecular formula C9H8Br2O. It is characterized by the presence of bromine atoms attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone typically involves the bromination of a precursor compound. One common method includes the reaction of 4-bromoacetophenone with bromine in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature and using solvents like chloroform or methanol . Industrial production methods may involve large-scale bromination processes with stringent safety measures due to the hazardous nature of bromine .
Chemical Reactions Analysis
1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Material Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the modification of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone can be compared with other brominated phenyl ethanones, such as:
1-(4-Bromomethylphenyl)ethanone: Similar in structure but with fewer bromine atoms.
2-Bromo-1-phenylethanone: Differing in the position of the bromine atom and the phenyl ring substitution.
Properties
Molecular Formula |
C10H9Br3O |
|---|---|
Molecular Weight |
384.89 g/mol |
IUPAC Name |
1-[4-bromo-3,5-bis(bromomethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9Br3O/c1-6(14)7-2-8(4-11)10(13)9(3-7)5-12/h2-3H,4-5H2,1H3 |
InChI Key |
MNFSSMGQQFDOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)CBr)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


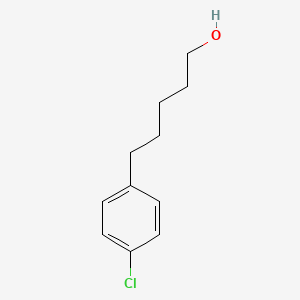
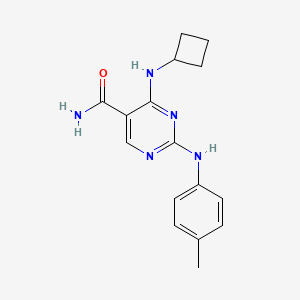
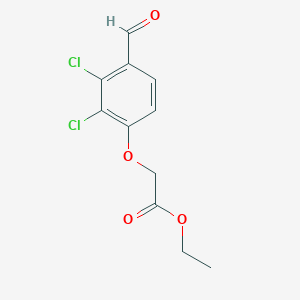
![9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)


![Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)
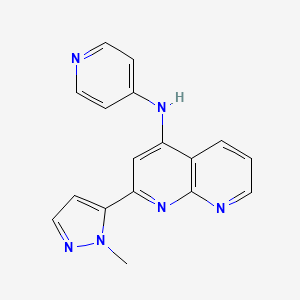
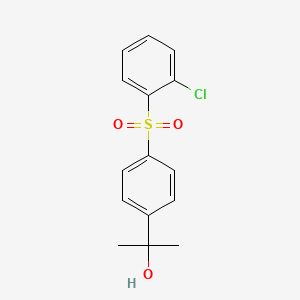
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)
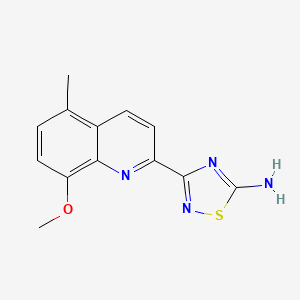
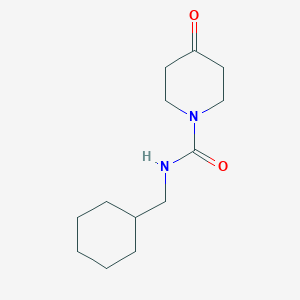

![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B13871982.png)
